molecular formula C21H34N2O3S B11174812 N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide

Cat. No.: B11174812
M. Wt: 394.6 g/mol
InChI Key: RECBWLAAQOQUQX-UHFFFAOYSA-N
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Description

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexane ring attached to a carboxamide group, along with a phenyl ring substituted with a bis(2-methylpropyl)sulfamoyl group. It is available from several suppliers, including ChemDiv, Inc., and Vitas M Chemical Limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of the Phenyl Ring Substituent: The bis(2-methylpropyl)sulfamoyl group is introduced onto the phenyl ring through a sulfonation reaction.

    Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately and then functionalized with a carboxamide group.

    Coupling Reaction: The final step involves coupling the phenyl ring substituent with the cyclohexane ring under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or cyclohexane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group.

    Benzenesulfonamide: A simpler sulfonamide compound used in various chemical applications.

Uniqueness

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a cyclohexane ring and a bis(2-methylpropyl)sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H34N2O3S

Molecular Weight

394.6 g/mol

IUPAC Name

N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C21H34N2O3S/c1-16(2)14-23(15-17(3)4)27(25,26)20-12-10-19(11-13-20)22-21(24)18-8-6-5-7-9-18/h10-13,16-18H,5-9,14-15H2,1-4H3,(H,22,24)

InChI Key

RECBWLAAQOQUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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